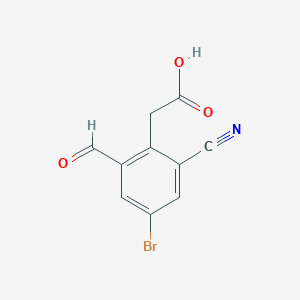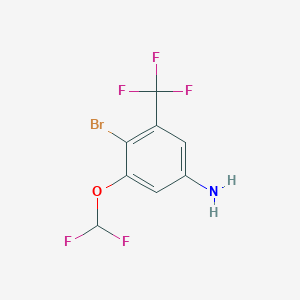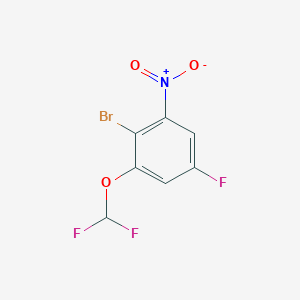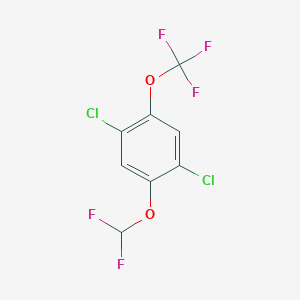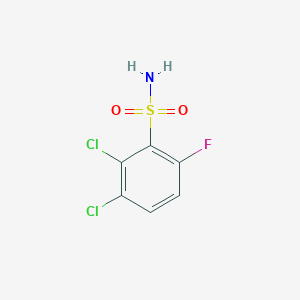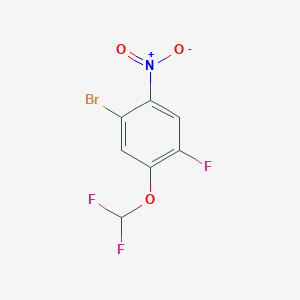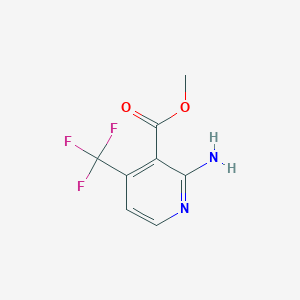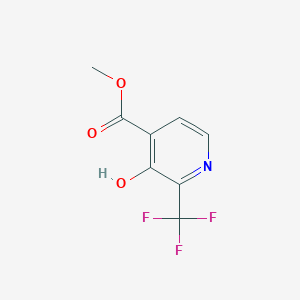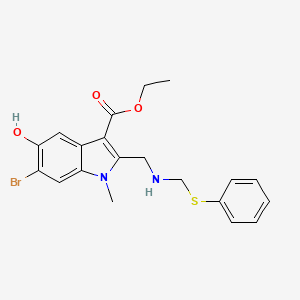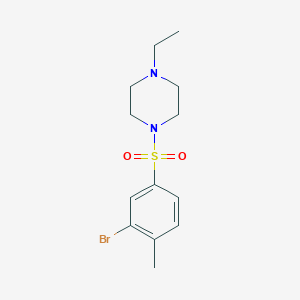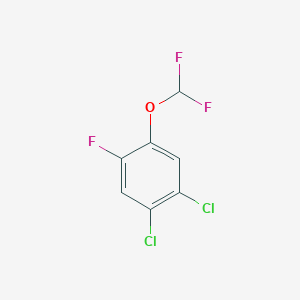
1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene
Overview
Description
1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene: is an organic compound with the molecular formula C7H3Cl2F3O It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and difluoromethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the difluoromethoxy group. One common method includes:
Halogenation: Starting with a benzene derivative, chlorine and fluorine atoms are introduced through halogenation reactions. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using difluoromethyl ether (CHF2O) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Using large-scale reactors to introduce chlorine and fluorine atoms.
Catalytic Introduction of Difluoromethoxy Group:
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted benzene derivatives can be formed.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Hydro derivatives with reduced functional groups.
Scientific Research Applications
1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene can be compared with similar compounds such as:
1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene: Similar structure but with a trifluoromethylthio group instead of a fluorine atom.
1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene: Similar structure but with an additional fluoromethoxy group.
1,2-Dichloro-4-difluoromethoxybenzene: Lacks the additional fluorine atom present in this compound.
These comparisons highlight the unique structural features and potential differences in chemical reactivity and applications of this compound.
Properties
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUGKBBFWONSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1410230.png)
